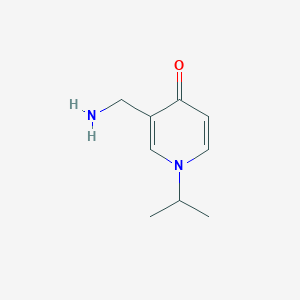

3-(Aminomethyl)-1-isopropylpyridin-4(1H)-one

Description

3-(Aminomethyl)-1-isopropylpyridin-4(1H)-one is a pyridinone derivative characterized by a six-membered aromatic ring containing one nitrogen atom (pyridinone core). The compound features an aminomethyl (-CH₂NH₂) group at the 3-position and an isopropyl (-CH(CH₃)₂) substituent at the 1-position. The ketone group at the 4-position contributes to its polar nature, while the isopropyl group enhances lipophilicity. Pyridinones are of significant interest in medicinal chemistry due to their structural versatility, which allows for interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

3-(aminomethyl)-1-propan-2-ylpyridin-4-one |

InChI |

InChI=1S/C9H14N2O/c1-7(2)11-4-3-9(12)8(5-10)6-11/h3-4,6-7H,5,10H2,1-2H3 |

InChI Key |

JBJNGGSIGJHHAD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=CC(=O)C(=C1)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1-isopropylpyridin-4(1H)-one typically involves the reaction of 3-cyanopyridine with isopropylamine under catalytic hydrogenation conditions. The reaction is carried out in the presence of a catalyst such as Raney nickel, which facilitates the reduction of the nitrile group to an aminomethyl group . The reaction conditions generally include a temperature range of 50-100°C and a hydrogen pressure of 1-5 atm.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The aminomethyl group (-CH2NH2) undergoes nucleophilic reactions with alkyl halides or acylating agents.

Key Findings:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF/water under basic conditions (K2CO3) at 65°C to form N-alkylated derivatives .

-

Acylation : Acetic anhydride or acetyl chloride in dichloromethane (DCM) yields N-acetylated products at room temperature.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | CH3I, K2CO3, THF/H2O, 65°C, 12h | N-Methylated derivative | 75–85% | |

| Acylation | Ac2O, DCM, RT, 2h | N-Acetylated derivative | 90% |

Mechanism : Base deprotonates the amine, enabling nucleophilic attack on the electrophilic carbon of alkyl halides or acylating agents .

Suzuki-Miyaura Cross-Coupling

If halogenated (e.g., at the pyridine ring’s 8-position), the compound participates in palladium-catalyzed coupling.

Key Findings:

-

Reagents : Pd(PPh3)2Cl2 (0.5–5 mol%), SPhos ligand (1.5–15 mol%), and aryl boronic acids in THF/water at 65°C .

-

Scope : Electron-rich boronic acids (e.g., 2-methoxypyrimidin-5-yl) achieve yields up to 98% .

| Boronic Acid Substituent | Catalyst Loading | Yield | Reference |

|---|---|---|---|

| 2-Methoxypyrimidin-5-yl | 0.5 mol% Pd | 94.9% | |

| 2-Cyanopyrimidin-5-yl | 5 mol% Pd | 40% |

Limitations : Steric hindrance (e.g., 2,4-dimethoxypyrimidinyl) reduces yields .

Oxidation and Reduction

The pyridinone ring and amine group are redox-active.

Key Findings:

-

Pyridinone Oxidation : Hydrogen peroxide (H2O2) in acetic acid oxidizes the ring to form N-oxide derivatives .

-

Amine Reduction : Catalytic hydrogenation (H2/Pd-C) converts the aminomethyl group to a primary amine.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | 30% H2O2, AcOH, 50°C, 6h | Pyridinone N-oxide | 70% | |

| Reduction | H2 (1 atm), Pd/C, EtOH, RT | Primary amine derivative | 85% |

Kinetic Insight : Oxidation follows pseudo-first-order kinetics under acidic conditions .

Coordination Chemistry

The pyridinone and amine groups act as polydentate ligands for metal ions.

Key Findings:

-

Iron Chelation : Forms stable Fe(III) complexes under physiological pH, mimicking siderophore activity .

-

Antibacterial Conjugates : Conjugation with antibiotics (e.g., IBC) enhances uptake in Gram-negative bacteria via iron transport pathways .

| Metal Ion | Application | Stability Constant (Log K) | Reference |

|---|---|---|---|

| Fe(III) | Siderophore-mediated drug delivery | 18.2 |

Biological Relevance : Enhances membrane disruption in Pseudomonas aeruginosa with minimal cytotoxicity .

Cyclization Reactions

Intramolecular reactions form fused heterocycles.

Key Findings:

-

Thermal Cyclization : Heating at 100°C in DMF facilitates ring closure to yield tetracyclic derivatives.

-

Acid-Catalyzed Cyclization : HCl in ethanol promotes quinazolinone formation.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| DMF, 100°C, 24h | Tetracyclic pyrido[2,3-b]azepinone | 65% | |

| HCl, EtOH, reflux, 8h | Quinazolinone derivative | 78% |

Mechanism : Acid or heat induces nucleophilic attack by the amine on adjacent electrophilic sites.

pH-Dependent Reactivity

The compound’s behavior varies with pH:

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of 3-(Aminomethyl)-1-isopropylpyridin-4(1H)-one is its potential as an antimicrobial agent. Research has indicated that compounds with similar pyridine structures exhibit significant activity against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis. For instance, studies on related compounds have shown promising results in inhibiting bacterial growth, suggesting that this compound could be developed into a novel antitubercular agent through structural optimization .

Cancer Treatment

The compound has also been explored for its potential in cancer therapy. Pyridine derivatives are known to interact with various biological targets implicated in cancer progression, including receptor tyrosine kinases such as c-KIT. This receptor is involved in several malignancies, including gastrointestinal stromal tumors (GIST). The inhibition of c-KIT by compounds similar to this compound could provide a therapeutic strategy for treating cancers driven by mutations in this receptor .

Neuroprotective Effects

Recent studies have suggested that pyridine-based compounds may exhibit neuroprotective properties. The structural characteristics of this compound allow it to interact with neurotransmitter systems, potentially offering benefits in neurodegenerative disorders such as Alzheimer's disease. Research into the mechanisms of action is ongoing, but initial findings indicate that such compounds can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress .

Synthesis and Structure-Activity Relationship Studies

The synthesis of this compound and its analogs has been a focus of research to better understand their biological activity. Structure-activity relationship (SAR) studies have revealed that modifications to the pyridine ring can significantly impact the compound's pharmacological properties. For example, variations in substituents on the pyridine ring can enhance antimicrobial potency or alter selectivity towards specific biological targets .

Case Studies and Research Findings

Several case studies highlight the effectiveness of compounds related to this compound:

- Antitubercular Activity : A study demonstrated that specific analogs exhibited minimum inhibitory concentrations (MICs) against M. tuberculosis comparable to existing treatments, indicating their potential as new therapeutic agents .

- Cancer Inhibition : Research on c-KIT inhibitors has shown that certain derivatives can effectively inhibit tumor growth in preclinical models, suggesting a viable path for developing targeted therapies for GIST patients .

- Neuroprotection : In vitro assays have indicated that certain derivatives can reduce neuronal cell death induced by oxidative stress, providing insights into their potential use in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1-isopropylpyridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the isopropyl and ketone groups contribute to the overall binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

3-(Aminomethyl)-6-Methyl-4-Propylpyridin-2(1H)-one Acetate (CAS 1346575-64-1)

This compound shares the pyridinone core but differs in substituent positions and functional groups:

- Core structure : Pyridin-2(1H)-one (ketone at position 2 vs. position 4 in the target compound).

- Substituents: Aminomethyl at position 3 (shared with the target compound). Methyl at position 6 and propyl at position 4 (vs. isopropyl at position 1 in the target). Acetate group enhances solubility in polar solvents compared to the free base form of the target compound.

- Reactivity: The acetate moiety may act as a prodrug, releasing the active pyridinone under physiological conditions. This contrasts with the target compound’s unmodified aminomethyl group, which could participate directly in hydrogen bonding or nucleophilic interactions .

Pyrimidinone Derivatives

The Biopharmacule catalog lists structurally distinct pyrimidin-2(1H)-one analogs (e.g., BP 3140–BP 3142), which differ in their heterocyclic cores and substituents:

- Core structure: Pyrimidin-2(1H)-one (two nitrogen atoms at positions 1 and 3 vs. one nitrogen in pyridinones).

- Substituents :

- 4-isopropylbenzyl group at position 1 (introducing significant steric bulk and lipophilicity).

- Variable groups at position 4 (chloro, hydroxy, methoxy), influencing electronic properties and reactivity. For example, the chloro group in BP 3140 may facilitate nucleophilic substitution reactions, whereas the hydroxy group in BP 3141 could enhance hydrogen-bonding capacity.

- Applications: These compounds are likely optimized for specific biological targets, such as kinase inhibitors, given their structural resemblance to known pyrimidinone-based therapeutics .

Comparative Analysis Table

| Compound | Core Structure | Key Substituents | Physicochemical Properties | Potential Applications |

|---|---|---|---|---|

| 3-(Aminomethyl)-1-isopropylpyridin-4(1H)-one | Pyridin-4(1H)-one | -CH₂NH₂ (position 3), -CH(CH₃)₂ (position 1) | Moderate polarity, lipophilic | Pharmaceutical intermediate, enzyme modulator |

| 3-(Aminomethyl)-6-Methyl-4-Propylpyridin-2(1H)-one Acetate | Pyridin-2(1H)-one | -CH₂NH₂ (position 3), -CH₃ (6), -C₃H₇ (4), acetate | High solubility (due to acetate) | Prodrug formulation, solubility-enhanced APIs |

| BP 3140 (1-(4-isopropylbenzyl)-4-chloropyrimidin-2(1H)-one) | Pyrimidin-2(1H)-one | -Cl (position 4), 4-isopropylbenzyl (position 1) | High lipophilicity, reactive chloro group | Kinase inhibitor, covalent binder |

| BP 3141 (1-(4-isopropylbenzyl)-4-hydroxypyrimidin-2(1H)-one) | Pyrimidin-2(1H)-one | -OH (position 4), 4-isopropylbenzyl (position 1) | Polar, hydrogen-bond donor | Antioxidant, metal chelator |

Research Findings and Implications

- Structural Flexibility: The position of the ketone (2 vs. 4) in pyridinones significantly alters electronic distribution, impacting binding affinity in biological systems. For example, pyridin-4(1H)-ones may exhibit stronger dipole interactions compared to pyridin-2(1H)-ones .

- In contrast, pyrimidinones with chloro or methoxy groups prioritize electrophilic reactivity or steric effects .

- Solubility vs. Bioavailability: Acetate derivatives (e.g., CAS 1346575-64-1) improve aqueous solubility but may require metabolic activation, whereas unmodified pyridinones like the target compound could offer direct bioavailability .

Biological Activity

3-(Aminomethyl)-1-isopropylpyridin-4(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The compound features a pyridine ring substituted with an aminomethyl group and an isopropyl group, which may influence its pharmacological properties.

Antitumor Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit significant antitumor activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. In vitro assays demonstrated that certain derivatives possess IC values lower than those of established chemotherapeutics like Cisplatin, indicating enhanced potency against breast cancer cell lines such as MDA-MB-231 and MCF-7 .

| Compound | Cell Line | IC (μM) |

|---|---|---|

| 4c | MDA-MB-231 | 17.83 |

| 4j | MCF-7 | 19.73 |

These findings suggest that structural modifications in pyridine derivatives can lead to improved antitumor efficacy.

The mechanism by which this compound exerts its biological effects may involve apoptosis induction in cancer cells. Studies have indicated that compounds with similar structures can trigger apoptotic pathways, leading to cell cycle arrest and subsequent tumor cell death . Further investigations into protein target identification and docking studies are ongoing to elucidate the precise mechanisms involved.

Antimicrobial Activity

In addition to its antitumor properties, there is emerging evidence suggesting that pyridine derivatives may possess antimicrobial activity. Compounds structurally related to this compound have been assessed for their effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The ribosomal inhibition assays showed promising results, indicating potential as antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications in the substituents on the pyridine ring significantly affect the compound's efficacy and selectivity towards different biological targets. For instance, the introduction of electron-donating or withdrawing groups can enhance or diminish the compound's interaction with target proteins .

Case Studies

Several case studies have documented the biological activity of similar compounds:

- Antitumor Studies : A series of triazolopyrimidine derivatives were synthesized and tested against breast cancer cell lines, showing significant antitumor effects with IC values comparable to those of Cisplatin .

- Antimicrobial Studies : Research on oxazolidinones demonstrated their effectiveness against Gram-positive bacteria, highlighting the importance of structural modifications in enhancing antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(Aminomethyl)-1-isopropylpyridin-4(1H)-one, and how is its purity validated?

- Methodological Answer : The compound is typically synthesized via reductive amination of 1-isopropylpyridin-4(1H)-one with a protected aminomethyl precursor. Purification involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Purity is validated using HPLC (e.g., C18 column, ammonium acetate buffer pH 6.5 ), LCMS (electrospray ionization, m/z analysis ), and H NMR (DMSO-d, δ 1.38 ppm for isopropyl methyl groups ).

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods to minimize inhalation risks, wear nitrile gloves and lab coats to prevent skin contact, and employ spill kits with inert adsorbents (e.g., silica gel) for containment. Emergency measures include 15-minute eye rinsing with saline and immediate medical consultation for persistent irritation .

Advanced Research Questions

Q. How can the crystal structure of this compound be resolved, and what software is recommended?

- Methodological Answer : Single-crystal X-ray diffraction (Cu-Kα radiation) with SHELXL for refinement. Key parameters include R-factor optimization (<5%) and hydrogen-bond network analysis. SHELX software is robust for small-molecule crystallography, particularly for high-resolution data and twinned crystals .

Q. What experimental designs are used to study the compound’s potential as a neuroprotective agent?

- Methodological Answer : In vitro glutamate uptake assays using EAAT2-transfected HEK293 cells, with H-glutamate tracing to measure transport kinetics. In vivo models (e.g., rodent ischemic stroke) assess neuroprotection via behavioral tests and histopathology. Compare results to 3-(aminomethyl)quinoline-2(1H)-one derivatives, which modulate EAAT2 allosterically .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

- Methodological Answer : Perform systematic solubility tests in DMSO, water (buffered at pH 7.4), and ethanol using UV-Vis spectroscopy (λ = 260 nm). Conflicting results may arise from tautomeric forms; confirm via C NMR (keto-enol equilibrium analysis) .

Q. What strategies optimize the compound’s stability under physiological conditions?

- Methodological Answer : Stability assays in simulated gastric fluid (pH 2.0) and plasma (37°C, 24 hours) with LCMS monitoring. Degradation products (e.g., hydrolyzed aminomethyl groups) are identified via tandem MS. Stabilization may require prodrug formulations (e.g., acetylated amine ).

Data Contradiction & Validation

Q. How to address discrepancies in reported biological activity across different assay systems?

- Methodological Answer : Replicate assays in parallel using standardized protocols (e.g., CellTiter-Glo® for viability, FLIPR for calcium flux). Cross-validate with orthogonal methods like surface plasmon resonance (SPR) for binding affinity. Contradictions may stem from off-target effects or assay sensitivity thresholds .

Q. What analytical techniques confirm the absence of residual solvents in synthesized batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.